Azonine

説明

Historical Context and Early Investigations of Azonine Chemistry

The history of heterocyclic chemistry dates back to the 1800s, developing alongside organic chemistry. ijmrsetm.com While the early history focused on smaller, more readily accessible heterocycles, the investigation of larger rings like this compound came later. Early experimental studies by researchers such as Anastassiou contributed to the initial understanding of this compound's properties, including its ¹H NMR, UV-vis spectra, and thermal stability. acs.orgacs.org These early investigations laid the groundwork for later theoretical studies exploring its electronic structure and aromatic character. acs.orgacs.org

This compound as a Nine-Membered Heterocyclic Scaffold in Contemporary Chemical Research

Nine-membered heterocyclic ring systems, including azonines, are of interest in contemporary chemical research. psu.eduuniba.itthieme-connect.com These medium-sized rings can serve as core structures or subunits in natural products and bioactive molecules. uniba.it The synthesis of such rings presents challenges, and modern techniques, including microwave-assisted protocols and palladium-catalyzed reactions, have been explored to construct these systems more efficiently. psu.edu this compound derivatives, particularly fused systems like dibenzazonines, are being investigated as novel scaffolds with potential applications in various fields, including medicinal chemistry. thieme-connect.comontosight.ai For instance, tetrahydrothis compound derivatives fused with other ring systems have been synthesized and evaluated for biological activities. uniba.it

Theoretical Significance of this compound within Aromaticity Studies

This compound holds significant theoretical importance in the study of aromaticity. It is considered to possess a considerable amount of aromatic stability and, along with C₉H₉⁻, is among the largest monocyclic all-cis ring systems believed to be aromatic and close to planar. wikipedia.org According to Hückel's rule, planar monocyclic systems with 4n+2 π-electrons are considered aromatic (where n is an integer). This compound, with 10 π-electrons (n=2), fits this criterion for aromaticity if it can maintain planarity. acs.orgasianpubs.org

However, the nine-membered ring structure introduces angle strain, which competes with the energetic stabilization gained from aromaticity. wikipedia.org This balance results in this compound potentially existing as an equilibrium mixture of planar and distorted conformations in solution. wikipedia.org The presence of substituents or nearby ions can also influence its conformation. wikipedia.orgacs.org

Theoretical studies utilizing methods like density functional theory (DFT) have investigated the aromaticity of this compound and other heteronines (nine-membered heterocycles like oxonine and thionine) using various criteria, including structural parameters, magnetic properties (such as Nucleus-Independent Chemical Shift, NICS), and energetic considerations. asianpubs.orgresearchgate.net Calculated NICS values for this compound are negative, which is indicative of aromatic character, falling between the benchmark values for benzene (B151609) and pyrrole (B145914). acs.orgasianpubs.org Structural analysis of optimized geometries also suggests aromaticity, with bond lengths in this compound being similar to those in benzene, although some slight polyenic character is observed. acs.orgasianpubs.org

Studies have shown that while this compound is predicted to be planar and aromatic, other heteronines like oxonine and thionine (B1682319) may exhibit non-planar or puckered structures and can be non-aromatic or even antiaromatic depending on the theoretical method and criteria used. asianpubs.orgresearchgate.net The theoretical exploration of this compound continues to provide valuable insights into the factors governing aromaticity in medium-sized ring systems. acs.orgresearchgate.net

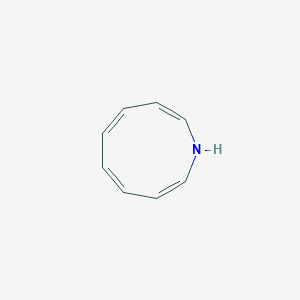

Structure

2D Structure

3D Structure

特性

CAS番号 |

293-57-2 |

|---|---|

分子式 |

C8H9N |

分子量 |

119.16 g/mol |

IUPAC名 |

1H-azonine |

InChI |

InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H |

InChIキー |

HWGJWYNMDPTGTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=CNC=CC=C1 |

製品の起源 |

United States |

Theoretical and Computational Investigations of Azonine

Aromaticity Assessment in Azonine and its Derivatives

Aromaticity is a crucial concept in organic chemistry, associated with enhanced stability, specific structural features, and characteristic magnetic properties. nih.goviupac.org Assessing aromaticity in systems like this compound involves examining multiple criteria. researchgate.netnih.gov

Structural criteria for aromaticity often involve analyzing bond lengths within the ring system. A key indicator is the degree of bond length alternation; less alternation suggests greater aromaticity, akin to the bond equalization observed in benzene (B151609). nih.goviupac.org For this compound, optimized geometries from theoretical calculations predict a planar structure with no significant bond alternation, supporting its aromatic character. asianpubs.orgasianpubs.org The C-C bond distances in this compound have been found to be very similar to the average bond length in benzene (1.400 Å), varying between 1.377 and 1.416 Å. acs.org The N-C bond distance (1.371 Å) is shorter than a typical N-C single bond but longer than a double bond, also consistent with some degree of delocalization. acs.org While the planar structure and bond lengths strongly suggest aromaticity, a slight bond length alternation around the benzene value also indicates some polyenic character. acs.org

The planarity of the this compound ring is also a significant structural factor. While the gas-phase this compound is predicted to be planar with C₂ᵥ symmetry, interactions with solvents like water or alkali ions, and substitution at the nitrogen atom, can distort the ring's planarity. acs.orgacs.orgresearchgate.netstackexchange.com Despite this distortion, theoretical studies suggest that the aromaticity can be retained. acs.orgacs.orgresearchgate.netstackexchange.com N-Methylthis compound, for instance, is characterized as nonplanar. acs.orgacs.orgresearchgate.net

Magnetic criteria are powerful tools for assessing aromaticity, based on the response of a molecule's π-electron system to an external magnetic field, leading to the induction of ring currents. nih.govrsc.org The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method in this regard. github.iomdpi.com Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). github.io

For this compound, calculated NICS values provide strong evidence for its aromaticity. NICS(0) values, computed at the ring center, have been reported in the range of approximately -12.5 to -13.3 ppm using different basis sets and computational methods (e.g., B3LYP/6-311G(2d,p)). acs.orgasianpubs.org These values fall between the benchmark NICS values for benzene (-9.7 ppm) and pyrrole (B145914) (-15.1 ppm), further supporting this compound's aromatic character. acs.org NICS(1) values, calculated 1 Å above the ring center, also indicate aromaticity. acs.org

Comparisons with other heteronines like oxonine and thionine (B1682319) highlight the distinct aromatic behavior of this compound. While this compound shows significant aromaticity based on NICS, oxonine is predicted to be non-aromatic, and thionine is often characterized as antiaromatic based on NICS and other criteria. asianpubs.orgasianpubs.org

Here is a table summarizing representative NICS values for this compound and related heteronines:

| Compound | NICS(0) (ppm) | Aromaticity Characterization (based on NICS) | Source |

| This compound | -12.509 | Aromatic | asianpubs.org |

| This compound | -12.836 | Aromatic | acs.org |

| This compound | -13.262 | Aromatic | acs.org |

| Oxonine | -3.823 | Non-aromatic | asianpubs.org |

| Thionine | +1.544 | Antiaromatic | asianpubs.org |

Note: NICS values can vary slightly depending on the computational method and basis set used.

Energetic criteria for aromaticity relate to the enhanced stability of aromatic compounds compared to their non-aromatic counterparts, often quantified by resonance energy or aromatic stabilization energy. nih.goviupac.orgresearchgate.net Electronic criteria involve analyzing the molecular orbitals, particularly the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) can provide insights into a molecule's stability and reactivity. mdpi.comresearchgate.net A larger HOMO-LUMO gap generally indicates greater stability.

For this compound, the HOMO-LUMO energy gap has been calculated. One theoretical study reported a HOMO-LUMO gap of 4.56 eV, which corresponds well with other computational results. acs.org This value can be compared to those of related compounds to infer relative stability.

Frontier Molecular Orbital (FMO) analysis can also be used to assess aromaticity by comparing the energy difference between the FMOs of a cyclic molecule and its open-chain analogue (ΔΔFMO). asianpubs.orgresearchgate.netasianpubs.org According to this criterion, some studies suggest that this compound, oxonine, and thionine could all be considered aromatic. asianpubs.orgasianpubs.org However, it is important to note that different aromaticity criteria may sometimes yield seemingly contradictory results, and a comprehensive assessment requires considering multiple indicators. asianpubs.orgnih.gov

The Pseudo Jahn-Teller Effect (PJTE) is a phenomenon that can lead to symmetry breaking and structural distortion in molecules. nih.govarxiv.org It occurs when there is vibronic coupling between a totally symmetric electronic state and a low-lying excited state through a non-totally symmetric vibrational mode. nih.gov This effect has been employed to understand the symmetry breaking observed in planar configurations of heteronine analogues, including those with nitrogen (N), phosphorus (P), arsenic (As), and antimony (Sb) as the heteroatom (C₈EH₈⁺¹). researchgate.netnih.gov

Theoretical studies using density functional theory (DFT) have investigated the PJTE in these systems to explain why molecules with high-symmetry (C₂ᵥ) planar configurations may pucker to lower-symmetry (C₂ or Cₛ) structures. researchgate.netnih.gov While this compound itself (C₈NH₉) can exist in a planar form, the PJTE has been used to understand the tendency towards non-planarity in related nine-membered ring systems and how this affects their stability and potentially their aromatic character. researchgate.netnih.gov For instance, the PJTE has been shown to induce symmetry breaking from C₂ᵥ to C₂ symmetry in fluorinated this compound analogues. nih.gov

Analysis of Atomic Charge Distribution and Electron Delocalization in this compound Systems

Quantum Chemical Methodologies in this compound Research

Quantum chemical methodologies are indispensable tools for investigating the electronic structure, properties, and reactivity of molecules like this compound at a fundamental level. researchgate.netnih.govmdpi.com These methods use the principles of quantum mechanics to perform calculations on molecular systems.

Various quantum chemical approaches have been applied in this compound research. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy for many systems. mdpi.comnih.gov DFT calculations, often employing specific functionals like B3LYP and various basis sets (e.g., 6-311G(2d,p), cc-pVTZ), have been used for geometry optimization, frequency calculations, and the assessment of aromaticity through NICS and other criteria. acs.orgasianpubs.orgasianpubs.orgresearchgate.netnih.gov

Ab initio methods, which are based on first principles without empirical parameters, have also been employed. These can include methods like Hartree-Fock and post-Hartree-Fock approaches such as CASSCF (Complete Active Space Self-Consistent Field) and methods that incorporate correlation energy like MP2 or CCSD(T). acs.orgmpg.de For example, CASSCF has been used to calculate electronic ground and excited states to understand potential energy surfaces related to puckering in heteronine analogues. nih.gov The computational cost of ab initio calculations, particularly for larger systems or higher levels of theory, can be significantly greater than DFT. acs.org

The choice of quantum chemical method and basis set is crucial for obtaining reliable results in theoretical studies of aromaticity and electronic structure. Different methods may provide varying degrees of accuracy for different properties. nih.gov Researchers often compare results obtained with different methods and against experimental data where available to validate their findings.

Ab Initio Calculations for this compound Electronic Structure

Ab initio methods, derived from first principles of quantum mechanics without empirical parameters, are fundamental tools for studying the electronic structure of molecules like this compound. wikipedia.org These calculations aim to solve the electronic Schrödinger equation to predict various chemical properties, including electron densities and energies. wikipedia.org For this compound, ab initio calculations contribute to understanding its inherent electronic distribution and characteristics. Studies on related systems, such as blue copper azurins, demonstrate the application of fully ab initio calculations based on density functional theory to analyze electronic structure, even in complex biological molecules. rsc.org Recent advancements in ab initio methods, such as finite-range embeddings (FiRE), aim to provide accurate solutions for large-scale electronic structure problems, potentially applicable to larger this compound systems or those in complex environments. arxiv.org

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. asianpubs.org The B3LYP functional, a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in DFT calculations for heterocyclic molecules, including this compound. asianpubs.orgsemanticscholar.orgacs.org

DFT calculations using B3LYP have been used to study the aromaticity of heteronines, including this compound. asianpubs.org Optimized geometries for this compound calculated at the B3LYP level predict a planar structure with no significant bond alternation, suggesting conjugation of double bonds within the ring. asianpubs.org The average bond length in this compound calculated at this level (1.386 Å) is notably similar to that of benzene, further indicating significant resonance. asianpubs.org B3LYP calculations, often with basis sets like 6-31G** or cc-pVTZ, are also used for geometry optimization and frequency calculations to characterize molecular structures as minima on the potential energy surface. asianpubs.orgresearchgate.net

DFT methods, including B3LYP, are also applied to predict spectroscopic parameters such as NMR chemical shifts. nih.gov

Gauge-Invariant Atomic Orbital (GIAO) Method for Spectroscopic Parameter Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a computational technique used in conjunction with quantum chemistry calculations, such as DFT, to predict magnetic properties like NMR chemical shifts. asianpubs.orgnih.gov For this compound and other heterocyclic molecules, the GIAO method at the B3LYP/6-31G** level has been used to calculate absolute NMR shielding at the ring center. asianpubs.org These calculated values, such as the Nucleus Independent Chemical Shift (NICS), serve as magnetic criteria for evaluating aromaticity. asianpubs.org For this compound, a calculated NICS value of -12.509 (at B3LYP/6-31G**) or -12.836 (reported in other work) indicates aromatic characteristics. asianpubs.org The GIAO method allows for the theoretical prediction of NMR spectra, which can be compared with experimental data to validate computational models and understand the electronic environment of the molecule. researchgate.netnih.gov Predicting spectroscopic constants is a key application of computational chemistry, with methods like GIAO contributing to this effort. mpg.dearxiv.org

Second-Order Perturbation Theory with CASSCF Reference Functions

Second-order perturbation theory, particularly when based on a Complete Active Space Self-Consistent Field (CASSCF) reference function (CASPT2), is a multireference electron correlation method used for computational investigations of molecular systems, especially when single-reference methods are insufficient. wikipedia.orgrsc.org This approach accounts for dynamical electron correlation effects not included at the CASSCF level. unige.ch

While the provided search results mention the application of second-order perturbation theory based on a CASSCF reference state and its implementation researchgate.netups-tlse.fr, and its use in analyzing the electronic spectrum of indole (B1671886) researchgate.net, a direct application of this specific method to this compound's electronic structure is not explicitly detailed in the provided snippets. However, the method is generally applicable to understanding electronic states and correlation effects in molecules with complex electronic structures. wikipedia.org CASPT2 has been applied to compute ionization potentials and electronic energy differences in conjugated systems. rsc.orgunige.ch

Potential Energy Distribution Analysis of Vibrational Spectra

The analysis of vibrational spectra provides crucial information about molecular structure and dynamics. Potential Energy Distribution (PED) analysis is a technique used to understand the contribution of individual internal coordinates (bond stretches, angle bends) to each normal mode of vibration. pku.edu.cnscitation.org

For this compound, the vibrational spectrum has been analyzed using the potential energy distribution approach. researchgate.netacs.org This analysis helps in assigning observed vibrational frequencies to specific molecular motions and understanding the nature of the vibrations. pku.edu.cnscitation.org The vibrational spectrum of azonines analyzed with the PED approach has been reported as being presented for the first time in one study. researchgate.netacs.org This type of analysis is essential for interpreting experimental infrared and Raman spectra and validating computational frequency calculations. mpg.de

Computational Schemes for Conformational Sampling of this compound Systems

Conformational sampling is a critical aspect of computational chemistry, aiming to explore the various spatial arrangements (conformers) a molecule can adopt. chemrxiv.orgplos.org For flexible molecules like this compound and its derivatives, understanding the accessible conformations is important as they can influence properties and reactivity. plos.orgub.edu

Computational schemes for conformational sampling of this compound systems are employed to identify stable conformers and their relative energies. ub.edu The presence of substituents or nearby cations can strongly influence the conformation of this compound. wikipedia.org N-Methylthis compound, for instance, is characterized as nonplanar. researchgate.netacs.org The global minimum structures of its alkali salts show the metal cation positioned above the distorted ring, indicating a cation-π interaction. researchgate.netacs.org

Computational strategies for conformational sampling can involve techniques like multilevel conformational sampling, which partitions the conformational space into local energy wells. ub.edu Methods such as molecular dynamics (MD) simulations and approaches that utilize normal modes are also employed for exploring conformational space. chemrxiv.orgnih.gov These sampling techniques are crucial for understanding the dynamic nature of this compound and how its conformation is affected by substitution or environment.

Condensed Fukui Functions for Reactivity Predictions

Condensed Fukui functions are local reactivity descriptors derived from electronic structure calculations that help predict the most electrophilic and nucleophilic sites within a molecule. researchgate.netwikipedia.orgchemrxiv.org They quantify the change in electron density at a specific atom when the total number of electrons in the molecule is altered. wikipedia.orgscm.com

For this compound and other nine-membered heterocyclic molecules, condensed Fukui functions have been computed. asianpubs.orgresearchgate.net These reactivity indices can explain observed reaction products with electrophiles. asianpubs.orgresearchgate.net By identifying sites with high condensed Fukui function values, computational studies can predict where electrophilic or nucleophilic attack is most likely to occur. wikipedia.orgscm.com The stability and reactivity of molecules like this compound can be understood in terms of these calculated reactivity indices. researchgate.net Condensed Fukui functions are a valuable tool in conceptual DFT for analyzing local chemical reactivity. chemrxiv.org

Theoretical Studies on Protonation and Tautomerism in this compound Analogues

Theoretical and computational methods have been employed to investigate the complex interplay between ionization and tautomerism in heterocyclic systems, including analogues of this compound nih.gov. Understanding these phenomena is crucial as the bioactive species of a compound can be influenced by its protonation state and prevailing tautomeric form nih.gov.

Studies involving ring-expanded analogues, such as a described this compound analogue (Compound III), derived from tetrahydroazocine systems, have utilized theoretical approaches to examine tautomeric preferences upon protonation or deprotonation nih.gov. These computational analyses aim to discern how the position of a proton and the resulting tautomeric structure affect the compound's properties nih.gov.

While detailed specific data for the this compound analogue (Compound III) regarding its protonation and tautomerism were not extensively available in the accessible literature snippets, the general approach applied to related systems, such as the tetrahydroazocine derivatives discussed in the same study, involves high-level ab initio quantum mechanical calculations nih.gov. These calculations are used to examine the mutual influence between ionization and tautomerism, often in conjunction with methodologies for conformational sampling nih.gov. For related azocine (B12641756) analogues, theoretical analysis revealed a marked change in tautomeric preference upon (de)protonation, and excellent agreement between calculated and experimental pKa values was found when considering these tautomeric preferences nih.gov. This highlights the potential of computational methods to accurately model these subtle equilibria in flexible (bio)organic compounds nih.gov.

Synthetic Methodologies for Azonine and Its Derivatives

Strategies for the Construction of the Azonine Core

The construction of the nine-membered this compound ring system often relies on overcoming the thermodynamic and kinetic barriers associated with medium-ring formation. Diverse synthetic strategies have been explored to achieve this, ranging from direct cyclizations to ring expansion methodologies and metal-catalyzed coupling reactions.

Cyclization Approaches to Nine-Membered this compound Rings

Cyclization reactions are fundamental in constructing cyclic molecules, including the challenging nine-membered this compound ring. While direct cyclization of acyclic precursors to form nine-membered rings can be difficult due to ring strain and unfavorable entropic factors, specific approaches have been successful. One strategy involves transannular cyclization reactions of pre-formed larger or medium-sized rings. For instance, transannular cyclization of hexahydro-1H-azonines has been employed to synthesize indolizidinone dipeptide mimetics. nih.gov This approach demonstrates the potential of using existing cyclic systems to construct new ring architectures, including fused this compound frameworks. The regioselectivity of such cyclizations can be influenced by factors like amine protection. nih.gov Another method involves ring expansion reactions from smaller heterocyclic precursors, such as the ring-expansion of a seven-membered hexahydroazepine to yield a nine-membered azonino[5,6-b]indole derivative. researchgate.net

Friedel-Crafts Intramolecular Ring Closures for this compound Analogues

Friedel-Crafts reactions, particularly intramolecular variants, have been explored for the synthesis of cyclic systems. While direct application to the formation of the nine-membered this compound core might be challenging, intramolecular Friedel-Crafts-type cyclizations have been utilized in the synthesis of benzthis compound analogues. These reactions typically involve the cyclization of an activated aromatic ring onto a suitable electrophilic center within the same molecule, leading to the formation of a new carbon-carbon bond and the closure of the ring system. The success of this approach often depends on the specific substitution pattern of the precursor molecule and the reaction conditions employed. Literature suggests that this methodology has been applied in the context of creating benz-fused aza-heterocycles, which include benzazonines. utas.edu.au

Copper-Catalyzed Multicomponent Reactions in this compound Synthesis

Copper catalysis has emerged as a powerful tool in multicomponent reactions, allowing for the convergent synthesis of complex molecules from simple starting materials in a single step. In the context of this compound synthesis, copper-catalyzed multicomponent reactions have been developed for the construction of fused 1,2,3-triazolo-1,3,6-triazonines. researchgate.netresearchgate.net These reactions typically involve the condensation of 2-azidobenzaldehydes, substituted diaminobenzenes, and terminal alkynes in the presence of a copper catalyst, such as copper iodide. researchgate.net This methodology provides an efficient route to access novel medium-sized N-heterocyclic rings with potential applications. researchgate.net

An example of such a reaction involves the synthesis of fused 1,2,3-triazolo-1,3,6-triazonines from 2-azidobenzaldehydes, diaminobenzenes, and terminal alkynes using copper iodide and triethylamine (B128534) in DMSO at 100 °C, achieving moderate to excellent yields. researchgate.net

Ullmann Cross-Coupling Reactions for Fused this compound Systems

Ullmann cross-coupling reactions, traditionally used for the formation of biaryl bonds, have been adapted for the synthesis of various heterocyclic systems, including fused this compound derivatives. Copper-catalyzed intramolecular Ullmann cross-coupling reactions have been reported for the synthesis of fused 1,2,3-triazolo-1,3,6-triazonines. researchgate.net This approach involves the coupling of an aryl halide or pseudohalide with an amine or other suitable nucleophile within the same molecule, leading to the formation of a new carbon-nitrogen or carbon-carbon bond and the closure of the this compound ring system. For example, the synthesis of 1-aryl-15H-dibenzo[d,h] utas.edu.auresearchgate.netmdpi.comtriazolo[1,5-a] researchgate.netmdpi.comrsc.org-triazonines has been achieved through copper-catalyzed intramolecular Ullmann cross-coupling of 5-iodo-1,2,3-triazoyl benzaldehydes with substituted diaminobenzenes. researchgate.net These reactions are often conducted under microwave irradiation with a copper iodide catalyst. researchgate.net

Rearrangement Reactions (Stevens, Meisenheimer) for Benzthis compound Formation

Rearrangement reactions, particularly the Stevens and Meisenheimer rearrangements, have proven valuable for the synthesis of medium-sized rings, including benzazonines. These reactions typically involve the rearrangement of an ammonium (B1175870) ylide (Stevens) or an amine N-oxide (Meisenheimer), leading to ring expansion. utas.edu.aumdpi.com

The Stevens rearrangement of tetrahydroisoquinolinium salts bearing a vinyl group at the C-1 position has been utilized for the synthesis of 3-benzthis compound derivatives. utas.edu.aursc.org This aryne-induced utas.edu.aumdpi.com Stevens rearrangement provides access to (E)-3-aryl-2,3,4,5-tetrahydro-1H-3-benzazonines with good yields and high diastereoselectivity. rsc.org The reaction involves the formation of an ammonium ylide intermediate which undergoes a utas.edu.aumdpi.com-sigmatropic rearrangement to form the nine-membered ring. mdpi.comrsc.org

Similarly, the Meisenheimer rearrangement of N-oxides of suitable precursors can lead to the formation of benzazonines or related ring systems, such as benzoxazonines. mdpi.compublish.csiro.aucapes.gov.br This rearrangement involves a utas.edu.aumdpi.com-sigmatropic shift of an oxygen atom from the nitrogen to an adjacent carbon, resulting in ring expansion. mdpi.com For instance, the Meisenheimer rearrangement of 1-vinylic-tetrahydroisoquinolinium N-oxides has been shown to yield 4,3-benzoxthis compound systems. utas.edu.au

Enzymatic Oxidative Cleavage Routes to Benzo[b]azoninediones

Enzymatic reactions offer highly selective and mild conditions for chemical transformations. In the context of this compound synthesis, enzymatic oxidative cleavage has been reported as a route to benzo[b]azoninediones. iucr.orgresearchgate.net This method involves the oxidative cleavage of indole (B1671886) derivatives, specifically the carbon-carbon double bond of the indole ring, catalyzed by enzymes in the presence of an oxidant like hydrogen peroxide. iucr.orgresearchgate.net For example, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione has been obtained as a by-product during the synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529), likely formed via the enzymatic oxidative cleavage of the tetrahydrocarbazole precursor. iucr.orgresearchgate.net This highlights the potential of biocatalytic approaches in accessing complex this compound derivatives.

Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a wide array of complex molecules with tailored properties. These strategies include modifications at the nitrogen atom, functionalization of the carbon ring system, and the construction of fused or bridged this compound derivatives.

N-Substitution and its Stereochemical Implications

Substitution at the nitrogen atom of the this compound ring is a common derivatization strategy. Theoretical studies on N-substituted this compound derivatives have provided insights into their structural and aromatic properties researchgate.netacs.org. Substituting the N-H hydrogen can distort the planarity of the ring, yet the aromaticity can be retained researchgate.netacs.org. For example, N-Methylthis compound is characterized as nonplanar researchgate.net. The presence of substituents on the nitrogen can significantly influence the conformation of the this compound ring wikipedia.org.

Detailed research findings from theoretical studies indicate that N-methylthis compound is less thermally stable than the parent this compound, although it still exhibits aromatic properties acs.org. Alkali azonide salts, on the other hand, are reported to be more thermally stable and are believed to be more planar and thus more aromatic acs.org.

Functionalization of this compound Ring Systems

Functionalization of the carbon atoms within the this compound ring system allows for the introduction of various chemical groups, leading to diverse derivatives. This can be achieved through various reactions targeting specific positions on the ring.

For instance, the synthesis of 1H-azonine, octahydro-1-nitroso-, a saturated this compound derivative, involves the nitrosation of octahydrothis compound using nitrosating agents like sodium nitrite (B80452) under acidic conditions ontosight.ai. The presence of the nitroso group imparts specific chemical properties and reactivity towards nucleophiles and electrophiles ontosight.ai.

Functionalized dibenzo[b,g]azonines have been synthesized and utilized as precursors for constructing more complex polycyclic systems. For example, 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione has been used in Fischer indolization and Schmidt reactions to form indolo[2,3-e]dibenzo[b,g]this compound and benzimidazo[1,2-b] benzazepine ring systems, respectively researchgate.net. Mannich reactions have also been applied to synthesize spirocyclic systems derived from these functionalized azonines researchgate.net.

Tetrahydro-1H-benzo[b]azonin-2,7-dione is another example of a functionalized this compound precursor used in the synthesis of macrocyclic systems and other derivatives through reactions such as periodate (B1199274) oxidation and Schmidt reaction researchgate.netznaturforsch.com.

Synthesis of Fused this compound Derivatives (e.g., 1,2,3-triazolo-1,3,6-triazonines)

Fused this compound derivatives, where the this compound ring is fused with other ring systems, represent a significant class of compounds with potential applications. The synthesis of 1,2,3-triazolo-1,3,6-triazonines involves the fusion of a triazole ring with an this compound system.

One approach to synthesize fused 1,2,3-triazolo-1,3,6-triazonines is through copper-catalyzed multicomponent reactions. chim.itdntb.gov.uagoogle.com.hk. Specifically, the synthesis of arylselanylalkyl-1,2,3-triazolo-1,3,6-triazonines has been reported via a copper-catalyzed reaction involving o-phenylenediamine, 2-azidobenzaldehyde, and arylchalcogenyl alkynes chim.it. This method utilizes copper iodide as a catalyst in the presence of a base in a suitable solvent chim.it.

Another method for the synthesis of fused 1,2,3-triazolo-1,3,6-triazonines involves a copper-catalyzed intramolecular Ullmann cross-coupling reaction acs.org.

While not specifically focused on azonines, research on the synthesis of fused azepine derivatives from dienyltriazoles via a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement highlights the strategies used for constructing fused nitrogen heterocycles, which could potentially be adapted for this compound systems nih.gov. Similarly, the synthesis of fullerene-fused oxazoline (B21484) derivatives through DMF-promoted reactions demonstrates methodologies for creating fused ring systems sioc-journal.cn.

Synthesis of Bridged Aza-Bicyclic Analogues of this compound

Bridged aza-bicyclic analogues of this compound contain the nine-membered aza-heterocycle as part of a bridged ring system. These structures often present unique synthetic challenges and conformational properties.

A convergent approach for the synthesis of novel bridged dibenzo-azoninone and -azonine derivatives has been developed using Friedel–Crafts intramolecular ring-closure reactions publish.csiro.auresearchgate.netcolab.ws. This methodology typically involves a multi-step protocol starting from indoline (B122111) derivatives, followed by N-alkylation and subsequent cyclization publish.csiro.auresearchgate.net.

Another strategy for constructing bridged nitrogen heterocyclic molecules, which could potentially be applied to this compound analogues, involves sequential 1,3-dipolar cycloaddition and intramolecular Staudinger-aza-Wittig reactions researchgate.net.

Research on the stereoselective transannular cyclization of hexahydro-1H-azonines to form indolizidinone dipeptide mimetics demonstrates how the this compound ring can be a precursor to bridged aza-bicyclic structures acs.org. The regioselectivity of this cyclization can be influenced by amine protection acs.org.

Synthesis and Separation of Atropisomers of this compound Derivatives

Atropisomers are stereoisomers that arise due to restricted rotation around a single bond, where the stereoisomers are separable. The synthesis and separation of atropisomers of this compound derivatives, particularly those with hindered rotation, is an area of interest.

The synthesis and separation of new dibenz[b,d]this compound atropisomers have been reported researchgate.nettandfonline.com. The synthesis of these atropisomeric lactams involved a sequence of reactions including nitration, acid chloride formation, palladium-catalyzed coupling, protection of a keto group, hydrogenation, and intramolecular cyclization under high dilution conditions tandfonline.com. The separation of the resulting racemic tricyclic biphenyl (B1667301) lactam atropisomers was achieved using chiral chromatography researchgate.nettandfonline.com.

Research in the field of atropisomerism, including catalytic asymmetric synthesis and separation techniques like chiral HPLC, provides a broader context for the methods applicable to this compound derivatives snnu.edu.cnwhiterose.ac.ukmdpi.com. While these studies may not exclusively focus on azonines, the principles and methodologies for synthesizing and separating atropisomers with C-N or N-N chiral axes are relevant snnu.edu.cnwhiterose.ac.ukmdpi.com.

Reactivity Profiles and Reaction Mechanisms of Azonine Compounds

Intramolecular Transformations of Azonine

Intramolecular reactions of this compound and its derivatives involve transformations occurring within the same molecule, leading to structural rearrangements or cyclizations.

Reaction Pathways to Dihydroindole Isomers (cis- and trans-)

This compound can undergo intramolecular rearrangement to form 8,9-dihydroindole isomers. Theoretical studies have investigated the reaction paths from this compound to both cis- and trans-8,9-dihydroindole. These studies suggest that the formation of the trans isomer might be achieved through proper kinetic control. researchgate.netacs.orgresearchgate.net

The isomerization involves changes in the ring structure, leading to the bicyclic dihydroindole system. The relative stabilities and energy barriers for the formation of the cis and trans isomers have been explored computationally.

Cycloaddition and Cyclization Reactions of Azonines

Azonines and azoninones are known to participate in cycloaddition and cyclization reactions. nih.gov These reactions can be utilized in the synthesis of more complex molecular scaffolds. For instance, azoninones have been reported to undergo cycloaddition reactions, which can influence the stereochemistry of the resulting products, such as azonanones. nih.gov

Cyclization reactions are also significant in the synthesis of this compound derivatives themselves, often involving the formation of the nine-membered ring from suitable precursors under controlled conditions. Examples include the cyclization of methoxy-substituted alkenes and intramolecular Friedel-Crafts ring closures. colab.wspublish.csiro.au

Transannular Reactions and Ring Contractions in Azoninones

Azoninones can undergo transannular reactions and transannular ring contractions. nih.govepdf.pubresearcher.lifeacs.orgnih.gov These reactions involve interactions between functional groups across the medium-sized ring. Transannular ring contraction in azoninones has been shown to be a strategy for synthesizing bicyclic amino compounds, such as indolizidines or quinolizidines. epdf.pubresearcher.life

In some cases, the planar chiral arrangement of the azoninone double bond can predetermine the configuration of the bridgehead in the resulting indolizidinones. researcher.life This highlights the influence of the this compound ring structure on the stereochemical outcome of these transformations. Transannular reactions can be a key step in the synthesis of complex molecular scaffolds, including natural products. acs.org

Thermal Stability Studies of this compound and its Derivatives

Thermal stability studies of this compound and its derivatives have been conducted. researchgate.netacs.orgacs.org this compound is considered to possess a considerable amount of aromatic stability, which contributes to its thermal properties. wikipedia.org The interaction with surrounding molecules, such as water and alkali ions, and the substitution on the nitrogen atom can influence the planarity of the ring, yet the aromaticity and thermal stability are largely maintained. researchgate.netacs.org

N-Methylthis compound, for example, is characterized as nonplanar, and its interactions with alkali salts through cation-π interactions contribute to its stability. researchgate.netacs.org These findings from theoretical studies help explain experimental observations regarding the thermal stability of azonines. researchgate.netacs.orgacs.org

Intermolecular Reactivity of this compound Derivatives

Intermolecular reactions of this compound derivatives involve reactions with other molecules, including nucleophiles and electrophiles.

Reactions with Nucleophiles and Electrophiles (e.g., 1H-azonine, octahydro-1-nitroso-)

This compound derivatives can participate in reactions with both nucleophiles and electrophiles. The presence of the nitrogen atom in the ring allows for participation in electrophilic substitutions and nucleophilic attacks.

1H-Azonine, octahydro-1-nitroso- is a specific example of an this compound derivative that is reactive towards nucleophiles and electrophiles due to the presence of the nitroso group and the nitrogen atom within the saturated nine-membered ring. ontosight.ainih.govwikidata.orgontosight.aifarmaciajournal.comusamv.ro

Hydrogen Bonding Capabilities of Azonines

A significant characteristic of azonines is their ability to form hydrogen bonds. nih.gov This property enables azonines to interact with a variety of biomolecules, such as proteins and DNA, suggesting potential applications in the development of new drugs and diagnostic tools. nih.gov

Interactions of this compound with Water Molecules and Alkali Ions

The interaction of this compound with surrounding water molecules and alkali ions can influence its structural properties. While this compound itself is considered aromatic and close to planar in its ideal state, interactions with water and alkali ions can distort the planarity of the ring. stackexchange.comacs.orgacs.orgresearchgate.netresearchgate.net This distortion, however, does not necessarily lead to a loss of aromaticity. stackexchange.comacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net For instance, N-Methylthis compound is characterized as nonplanar, and in alkali salts, the metal ion can reside on top of the distorted ring through a cation-π interaction. stackexchange.comacs.orgacs.orgresearchgate.netresearchgate.net This distortion in N-methylthis compound is partly attributed to the angle strain in the planar structure, which brings neighboring substituents into close proximity. stackexchange.com Hydrogen bonding of the protic hydrogen with water can also be considered a factor contributing to this distortion, similar to the effect of a larger substituent. stackexchange.com

Catalytic Transformations Involving this compound Scaffolds

Catalytic methods play a crucial role in the synthesis and transformation of this compound compounds, enabling access to complex structures and derivatives.

Metal-Catalyzed (e.g., Copper) Reactions in this compound Synthesis and Transformation

Metal catalysis, particularly involving copper, is employed in the synthesis and transformation of this compound scaffolds. Copper-catalyzed reactions have been reported in the synthesis of fused 1,2,3-triazolo-1,3,6-triazonines through multicomponent reactions. researchgate.net For example, reactions between 5-iodo-1,2,3-triazoyl benzaldehydes and substituted diaminobenzenes in the presence of a catalytic amount of copper iodide (CuI) have proven effective in accessing these fused this compound derivatives. researchgate.net Copper(II) complexes have also been synthesized with ligands derived from indolo[2,3-f]benzazonines. rsc.org These syntheses typically involve the reaction of CuCl₂·2H₂O with the corresponding ligand in alcohol. rsc.org

Biosynthesized Nanocatalysts in this compound Derivative Synthesis

Biosynthesized nanocatalysts offer an efficient approach for the synthesis of this compound derivatives. For instance, a biosynthesized Ag-TiO₂ core/shell magnetic nanocatalyst has been successfully used to synthesize novel benzopyrimido[4,5-d]azoninone analogs. nih.govrsc.orgresearchgate.netresearchgate.net This nanocatalyst demonstrates higher efficiency compared to traditional metal catalysts due to its larger surface area, leading to faster reaction rates and improved yields. rsc.org The synthesis of these azoninone analogs was achieved through three-component one-pot reactions involving benzothis compound-dione, thiourea, and aryl aldehyde derivatives under nanocatalytic conditions. rsc.orgresearchgate.net The biosynthesized nanocatalyst facilitated high reaction rates, provided high yields with good purity, and offered recyclability. rsc.orgresearchgate.net Biosynthesis protocols for nanocatalysts present advantages such as safety, the use of more sustainable materials, reduced waste, and cost-effectiveness compared to traditional synthesis methods. rsc.org

Data Table: Catalytic Methods in this compound Chemistry

| Catalytic Method | Catalyst Type | This compound Compound/Derivative Synthesized | Key Outcome/Advantage | Source |

| Metal-Catalyzed Multicomponent Reaction | Copper Iodide (CuI) | Fused 1,2,3-triazolo-1,3,6-triazonines | Efficient access to fused N-heterocyclic rings. | researchgate.net |

| Metal Complex Synthesis | Copper(II) Chloride (CuCl₂·2H₂O) | Copper(II) complexes with indolo[2,3-f]benzthis compound ligands | Synthesis of metal complexes with this compound-based ligands. | rsc.org |

| Biosynthesized Nanocatalysis | Biosynthesized Ag-TiO₂ core/shell magnetic nanocatalyst | Benzopyrimido[4,5-d]azoninone analogs | Higher efficiency, faster rates, improved yields, recyclability. | nih.govrsc.orgresearchgate.net |

Detailed Research Findings:

Research on this compound and its derivatives often involves detailed spectroscopic and analytical techniques to confirm their structures. Techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, 2D NMR analysis (COSY, HMQC, HSQC, NOESY), and mass spectrometry are employed for structural elucidation. nih.govresearchgate.net Elemental analysis is also used to confirm the purity of synthesized compounds. acs.org Theoretical studies, including computational methods, provide insights into the electronic structure, aromaticity, and conformational preferences of this compound and its interactions. acs.orgresearchgate.netacs.org These studies help explain experimental observations such as NMR and UV-vis spectra and thermal stability. acs.orgresearchgate.netacs.org

Spectroscopic and Crystallographic Characterization of Azonine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy of Azonine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and the electronic environment of atomic nuclei within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been applied to study this compound and its derivatives, providing valuable structural information. acs.orgacs.org

Proton NMR (¹H NMR) Spectral Analysis

Experimental ¹H NMR spectra of this compound and its N-substituted derivatives have been utilized to understand their molecular properties. researchgate.netacs.orgacs.org Analysis of the ¹H NMR spectrum allows for the identification of different types of protons and their relative positions within the molecule. For instance, ¹H NMR can be used to identify characteristic signals corresponding to methoxy (B1213986) groups and ring protons in this compound derivatives. The ¹H NMR spectrum of 8,9-dihydro-14H-tetrazolo[1,5a]dibenzo[c,f]this compound exhibits signals in the range of 2.20 to 7.60 ppm, indicative of both aliphatic and aromatic protons. lew.ro The ¹H NMR spectrum of 1H-azonine has also been noted to be sensitive to temperature variations. rsc.org

Carbon-13 NMR (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. This technique has been employed in the characterization of this compound derivatives. The ¹³C NMR spectrum of 8,9-dihydro-14H-tetrazolo[1,5a]dibenzo[c,f]this compound shows a range of signals from 28.49 to 154.32 ppm, corresponding to various carbon environments, including quaternary carbons. lew.ro Another example is the ¹³C NMR spectrum of a 1H-azonine-3-carboxylate derivative, which displays signals between 13.3 and 208.5 ppm, reflecting the presence of different carbon types, including carbonyl carbons.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Solvent | Reference |

| 8,9-Dihydro-14H-tetrazolo[1,5a]dibenzo[c,f]this compound | 2.20 - 7.60 | 28.49 - 154.32 | CDCl₃ | lew.ro |

| 1H-Azonine-3-carboxylate (derivative) | Not specified in detail | 13.3 - 208.5 | CDCl₃ | |

| 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione | Not specified in detail | Not specified in detail | Not specified | iucr.org |

Computational Prediction of NMR Chemical Shifts (GIAO method)

Computational methods, particularly the Gauge Including Atomic Orbital (GIAO) method, have been applied to predict NMR chemical shifts for this compound and related heteronines. researchgate.netasianpubs.org The GIAO method is an ab initio approach utilized for calculating nuclear magnetic shielding tensors. researchgate.netscitoys.com This method has demonstrated the capability to provide accurate predictions of ¹H NMR chemical shifts, with reported accuracies typically ranging from 0.2 to 0.4 ppm for GIAO-HF calculations in many molecular systems. q-chem.com The computational cost associated with ab initio NMR chemical shift calculations using the GIAO method is approximately 2.5 times that of energy calculations. researchgate.net GIAO calculations have been performed at levels of theory such as B3LYP/6-31G** to determine the absolute NMR shielding at the ring center of heteronines like this compound. asianpubs.org The calculated NICS (Nucleus-Independent Chemical Shift) values, derived from these magnetic shielding calculations, serve as indicators of aromaticity. acs.orgasianpubs.org For this compound, the calculated NICS(0) values are negative, which is consistent with the molecule exhibiting aromatic character. acs.orgasianpubs.org

Electronic and Vibrational Spectroscopy of this compound

Electronic and vibrational spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide valuable information about the electronic transitions and molecular vibrations of this compound compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Excitations

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, which manifest as the absorption of UV or visible light. Experimentally known UV-Vis spectra of this compound and its N-substituted derivatives have been investigated. researchgate.netacs.orgacs.org Theoretical studies have delved into the electronic spectrum of this compound, including the calculation of both singlet and triplet excited states. researchgate.net These calculations support the assignment of low-lying π → π* valence singlet excited states. researchgate.net The theoretically determined lowest energy excitation for this compound shows good agreement with the experimental value, falling within the accepted error margin for this type of calculation. acs.org The polarity of the solvent can influence the UV-Vis spectrum, leading to a shift in the low-energy excitation band of this compound in more polar media. acs.org

| Compound | Lowest Energy Excitation (eV, Theoretical) | Lowest Energy Excitation (eV, Experimental) | Solvent/Phase | Reference |

| This compound | 3.58 | 3.70 | Gas Phase | acs.org |

Infrared (IR) and Vibrational Spectroscopy

IR spectroscopy is a technique used to identify functional groups and analyze the vibrational modes of a molecule. IR spectroscopy has been employed in the characterization of this compound derivatives, confirming the presence of specific functional groups such as carbonyl (C=O) and N-H stretching vibrations. iucr.org For example, the IR spectrum of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione showed a ketone C=O stretch at 1676 cm⁻¹, an amide C=O stretch at 1637 cm⁻¹, and an amide N-H stretch at 3198 cm⁻¹. iucr.org The vibrational spectrum of azonines has been analyzed using the potential energy distribution approach. researchgate.netacs.orgacs.orgepa.gov Theoretical calculations of harmonic vibrational frequencies have also been performed for this compound. acs.org

| Compound | Characteristic IR Bands (ν, cm⁻¹) | Assignment | Reference |

| 8,9-Dihydro-14H-tetrazolo[1,5a]dibenzo[c,f]this compound | 1081, 1263, 1496, 1600, 2850, 3025, 3070 | Various (Tetrazole ring, N-N=N, C=N, etc.) | lew.ro |

| 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione | 1676, 1637, 3198 | Ketone C=O, Amide C=O, Amide N-H | iucr.org |

Potential Energy Distribution Analysis of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and molecular structure of compounds. Potential Energy Distribution (PED) analysis is a computational technique used in conjunction with vibrational spectroscopy to assign observed vibrational frequencies to specific molecular motions or functional groups. nih.govnepjol.inforesearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretches, angle bends, and torsional rotations) to a given normal mode vibration. nih.govresearchgate.net This analysis is essential for a detailed understanding of the vibrational behavior of a molecule and for confirming the presence of specific structural features.

While detailed PED analysis specifically for the parent this compound or a wide range of its derivatives is not extensively documented in the provided literature, IR spectroscopy has been successfully applied to characterize functional groups in this compound-containing compounds. For instance, in the characterization of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione, IR spectroscopy corroborated the presence of key functional groups. nih.gov Characteristic stretching vibrations were observed for the ketone C=O group at 1676 cm⁻¹, the amide C=O group at 1637 cm⁻¹ (shifted to lower energy), and the amide N-H stretch at 3198 cm⁻¹. nih.gov These specific frequencies provide spectroscopic evidence supporting the assigned molecular structure of this benzothis compound derivative. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation of this compound Derivatives

The molecular structure of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione (Compound I), a nine-membered ring system containing an organic amide and a ketone group, was determined by X-ray crystallography. nih.goviucr.org This analysis confirmed the presence of the nine-membered ring and its associated functional groups. nih.gov

Another example is the crystal structure determination of dimethyl 4-ethyl-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2,3-dicarboxylate, a compound featuring a nine-membered this compound ring formed via a ring-expansion reaction. iucr.orgresearchgate.net The X-ray diffraction study unambiguously confirmed its molecular structure and revealed that the this compound ring adopts a chair-boat conformation in the crystal. iucr.orgresearchgate.net

Studies on dibenz[d,f]this compound derivatives have also utilized X-ray crystallography to understand their structures. utas.edu.au In some cases, the analysis of these structures has indicated that strong transannular interactions within the molecule are responsible for observed spectroscopic and chemical properties. utas.edu.au

The process of X-ray crystallography typically involves obtaining single crystals of the compound, collecting diffraction data using an X-ray diffractometer, and then solving and refining the structure using computational methods. The resulting structural models often depict atoms with thermal ellipsoids, representing their thermal motion, and can show the positions of hydrogen atoms. researchgate.net

Mass Spectrometry and Elemental Analysis in this compound Characterization

Mass spectrometry and elemental analysis are complementary techniques used to characterize the composition and molecular weight of this compound compounds and their derivatives. Mass spectrometry provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and fragmentation pattern of a compound. uni-marburg.de Elemental analysis, on the other hand, provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) present in a pure compound. researchgate.netcopernicus.org

These techniques were employed in the characterization of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione (Compound I), alongside spectroscopic and crystallographic methods. nih.gov The combination of mass spectrometry, which gives the molecular weight, and elemental analysis, which confirms the empirical formula, is crucial for verifying the identity and purity of synthesized this compound compounds. core.ac.ukscispace.com

Various ionization techniques can be used in mass spectrometry depending on the nature of the compound. Electrospray ionization (ESI) is a common technique that often produces singly charged molecular ions with minimal fragmentation, making it suitable for determining the molecular weight of intact molecules. uni-marburg.de Elemental analysis is typically performed by combustion analysis, where the sample is burned, and the combustion products (CO₂, H₂O, N₂) are measured to determine the percentage of each element. copernicus.org

Hirshfeld Surface Analysis for Intermolecular Interactions in this compound Crystals

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. mdpi.comscirp.orgnih.gov The Hirshfeld surface defines the space around a molecule in a crystal where the electron density contributed by that molecule is greater than that contributed by all surrounding molecules. mdpi.com Mapping different properties onto the Hirshfeld surface, such as d_norm (normalized contact distance), allows for the visualization of interatomic contacts. mdpi.com Red areas on the d_norm surface typically indicate close contacts involved in intermolecular interactions, while blue areas represent regions too far for significant interaction. mdpi.com

Two-dimensional (2D) fingerprint plots derived from Hirshfeld surfaces provide a quantitative breakdown of the different types of intermolecular contacts present in a crystal and their relative contributions. mdpi.comscirp.orgnih.gov This analysis is valuable for understanding how molecules pack in the solid state and the nature of the forces holding the crystal together.

Hirshfeld surface analysis has been applied to study the intermolecular interactions in the crystal structure of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]this compound-2,7-dione (Compound I). nih.goviucr.orgresearchgate.net This analysis revealed that the molecules in the crystal are held together by strong intermolecular amide N—H⋯O hydrogen bonds and weaker C—H⋯O interactions. nih.goviucr.org The Hirshfeld surface visualized these interactions, with bright red spots on the d_norm surface corresponding to the strong N—H⋯O hydrogen bonds. nih.gov

In contrast, the Hirshfeld surface analysis of the parent compound, 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) (Compound II), showed a different packing motif stabilized by C/N—H⋯π interactions. nih.goviucr.org The 2D fingerprint plots for Compound II quantified the significant interatomic contacts, showing contributions from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts. nih.govresearchgate.net

Interatomic Contact Contributions for Compound II

| Contact Type | Contribution (%) |

| H⋯H | 63.7 |

| C⋯H/H⋯C | 25.5 |

| O⋯H/H⋯O | 7.5 |

| N⋯H/H⋯N | 3.3 |

(Data based on Hirshfeld fingerprint plots for 6-methoxy-1,2,3,4-tetrahydrocarbazole) nih.govresearchgate.net

Comparative Studies and Structural Analogues of Azonine

Aromaticity Comparisons with Other Heteronines (e.g., Oxonine, Thionine)

Azonine belongs to the class of heteronines, which are nine-membered heterocyclic rings asianpubs.organtiquites-opio.com. Comparisons of aromaticity among heteronines like this compound, oxonine, and thionine (B1682319) have been conducted using various criteria, including structural, energetic, and magnetic properties asianpubs.orgasianpubs.org. Theoretical studies employing density functional theory (DFT) calculations have provided insights into their aromatic character asianpubs.orgasianpubs.org.

Research indicates that this compound exhibits aromatic characteristics. asianpubs.orgasianpubs.org Thionine is also considered to possess aromatic stability, although problems related to its stabilization have been noted. researchgate.netasianpubs.org In contrast, oxonine is generally described as non-aromatic. asianpubs.orgasianpubs.org

Structural analysis of these heteronines shows differences in their geometries. This compound has been predicted to have a planar or nearly planar structure with minimal bond alternation, which is indicative of aromaticity. asianpubs.orgasianpubs.org Oxonine, on the other hand, is described as having a puckered structure, and thionine a boat-shaped, nonplanar structure with bond alternation. asianpubs.orgasianpubs.org

Magnetic properties, such as Nucleus Independent Chemical Shift (NICS) values, are also used to assess aromaticity. Calculated NICS values for this compound are negative (-12.509 and -12.836), supporting its aromatic nature. asianpubs.org Oxonine shows less negative NICS values (-3.823 and -2.774), consistent with its non-aromatic character. asianpubs.org Thionine has shown conflicting NICS values in different studies, with some indicating it as antiaromatic (+1.544) while others suggest a more negative value (-12.393), similar to this compound. asianpubs.org

Frontier molecular orbital (FMO) analysis has also been applied, with some studies suggesting all three heteronines (this compound, oxonine, and thionine) could be considered aromatic based on the difference in FMO energies between the cyclic and acyclic forms. asianpubs.orgasianpubs.org

The differences in stability among these heteronines can be explained in terms of their aromaticity. asianpubs.org this compound is reported to be considerably more stable than oxonine. asianpubs.org

| Heteronine | Aromaticity (based on various criteria) | Predicted Geometry | Representative NICS Value |

|---|---|---|---|

| This compound | Aromatic asianpubs.orgasianpubs.org | Planar or Nearly Planar asianpubs.orgasianpubs.org | -12.509 to -12.836 asianpubs.org |

| Oxonine | Non-aromatic asianpubs.orgasianpubs.org | Puckered asianpubs.orgasianpubs.org | -3.823 to -2.774 asianpubs.org |

| Thionine | Aromatic/Partially Aromatic/Antiaromatic (varies by criterion and study) asianpubs.orgwikipedia.org | Nonplanar, Boat-shaped with bond alternation asianpubs.orgasianpubs.org | +1.544 to -12.393 (varies by study) asianpubs.org |

Structural and Electronic Comparisons with Cyclononatetraenide Ion

This compound and the cyclononatetraenide ion (C9H9–) are both nine-membered monocyclic systems that have been studied in the context of aromaticity. Both are considered among the largest monocyclic all-cis ring systems to be aromatic and close to planar. wikipedia.org The cyclononatetraenide ion is an anionic species, whereas this compound is a neutral heterocycle. The presence of the nitrogen atom in this compound, with its lone pair of electrons, contributes to the π-electron system, allowing it to potentially fulfill Hückel's 4n+2 rule for aromaticity, similar to the cyclononatetraenide ion which has 10 π electrons.

Theoretical studies have included results for the cyclononatetraenide ion in comparisons of aromaticity with heteronines. researchgate.netasianpubs.org The electronic structure and charge distribution play a significant role in determining the aromatic character of these nine-membered rings.

Relationship to Other Nitrogen-Containing Heterocycles (e.g., Pyrrole (B145914), Azepine)

This compound is part of a broader family of nitrogen-containing heterocycles, which are cyclic compounds containing at least one nitrogen atom in the ring. This class of compounds is significant in various fields, including medicinal chemistry and material science, due to their diverse biological activities and properties. encyclopedia.pubwisdomlib.orgnih.govnih.gov

Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. encyclopedia.pubnih.gov Azepine is a seven-membered heterocycle containing one nitrogen atom. nih.gov this compound, a nine-membered ring, can be seen as an expanded analogue of these smaller nitrogen heterocycles. wikipedia.org

The aromaticity of pyrrole is well-established, and it serves as a fundamental example of a five-membered aromatic heterocycle. researchgate.netencyclopedia.pub Azepines can exhibit varying degrees of aromaticity depending on their structure and substitution patterns. This compound's aromaticity, while established, involves a balance between angle strain and aromatic stabilization, leading to closely related planar and distorted conformations. wikipedia.org This contrasts with the relative rigidity and clear aromaticity of smaller rings like pyrrole.

Comparisons of aromaticity criteria, such as NICS values, have been made between this compound and pyrrole, along with other heterocycles like thiophene (B33073) and furan. researchgate.netresearchgate.net These comparisons help to understand the electronic delocalization and aromatic character across different ring sizes in nitrogen-containing heterocycles.

| Compound | Ring Size | Heteroatom | Aromaticity |

|---|---|---|---|

| Pyrrole | 5 | Nitrogen | Aromatic researchgate.netencyclopedia.pub |

| Azepine | 7 | Nitrogen | Varies with structure nih.gov |

| This compound | 9 | Nitrogen | Aromatic asianpubs.orgasianpubs.org |

Analogues with Varying Ring Sizes (e.g., Azocine (B12641756), Azecine) and Fused Systems

The study of this compound is often placed in the context of other aza-annulenes, which are cyclic systems with alternating double and single bonds containing a nitrogen atom, and varying ring sizes. Azocine is an eight-membered aza-annulene, and azecine is a ten-membered aza-annulene.

The aromaticity and stability of aza-annulenes are influenced by ring size, transannular repulsions, and the ability to achieve planarity or a conformation that allows for effective overlap of p-orbitals to form a delocalized π system. researchgate.net While this compound (a nine-membered ring) is considered aromatic, the aromaticity of other aza-annulenes like azocine and azecine can be more complex.

Research on aza guidetopharmacology.organnulenes (azecines) suggests that reducing transannular repulsion can make aromatic isomers energetically competitive with non-aromatic forms. researchgate.net This highlights the delicate balance of factors governing aromaticity in medium-sized rings.

Future Directions in Azonine Chemical Research

Exploration of Novel Synthetic Pathways for Complex Azonine Derivatives

The synthesis of this compound derivatives, particularly complex ones, remains an active area of research. Future efforts will likely concentrate on developing more efficient, selective, and versatile synthetic routes. Current research highlights the utility of methods such as copper-catalyzed multicomponent reactions and intramolecular Ullmann cross-coupling for constructing fused this compound systems, like 1,2,3-triazolo-1,3,6-triazonines and 1-aryl-15H-dibenzo[d,h] uni.lunih.govtriazolo[1,5-a] uni.lunih.gov-triazonines. nih.gov Ring-expansion reactions also represent a promising strategy, as demonstrated by the synthesis of hexahydroazonino[5,6-b]indole derivatives from seven-membered rings.

Further exploration is needed to expand the scope of these methods and develop entirely new approaches for accessing a wider variety of this compound scaffolds with diverse functional groups and substitution patterns. This includes the synthesis of benzo-condensed azonines and related polycyclic systems. The development of concise and high-yielding routes is crucial for making complex this compound derivatives more accessible for further study and application.

Advanced Theoretical Modeling for Predictive this compound Chemistry

Advanced theoretical modeling and computational chemistry are expected to play an increasingly vital role in understanding and predicting the behavior of this compound compounds. Theoretical studies have already provided valuable insights into the aromatic properties, conformational flexibility, and interactions of this compound and its derivatives with other species, such as water molecules and alkali ions. nih.gov

Future research will likely employ more sophisticated computational techniques, including machine learning and high-performance computing, to predict molecular properties, reaction outcomes, and potential catalytic activities. These predictive models can help guide experimental design, identify promising synthetic targets, and elucidate complex reaction pathways that are challenging to study solely through experimentation. The integration of physics-informed constraints into machine learning models holds potential for improving the accuracy of predictions for reactive systems involving azonines.

Development of New Catalytic Applications for this compound Transformations

Catalysis is fundamental to many organic transformations, and future research will explore new catalytic systems for the efficient synthesis and functionalization of azonines. While current work utilizes catalysts like copper in the synthesis of this compound derivatives, there is significant potential for developing novel catalytic applications. nih.gov

Inspired by advancements in general catalytic organic transformations, future research could investigate the use of various metal catalysts, organocatalysts, or biocatalysts to achieve specific transformations of this compound scaffolds with high efficiency and selectivity. This could include catalytic methods for the introduction of new functional groups, modifications of the this compound ring, or the development of catalytic cascade reactions to construct complex this compound-containing molecules.

Elucidation of Intricate Reaction Mechanisms and Stereochemical Control

A detailed understanding of the mechanisms of reactions involving azonines is essential for controlling reaction outcomes and achieving desired stereochemistry. Future research will focus on elucidating the intricate step-by-step processes of this compound transformations. Studies on reaction paths, conformational changes, and the influence of substituents and reaction conditions will be critical. nih.gov

Controlling the stereochemistry is particularly important in the synthesis of complex molecules, especially those with potential biological activity. Future work will aim to develop methods for stereoselective and stereospecific synthesis of chiral this compound derivatives. This involves understanding how factors such as catalyst choice, reaction temperature, and the nature of substrates and reagents influence the formation of stereocenters within or adjacent to the this compound ring. Techniques like detailed mechanistic studies and computational modeling will be invaluable in achieving precise stereochemical control.

Q & A

Q. Example Table: Synthesis Optimization Parameters

| Variable | Tested Range | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | +25 |

| Reaction Time (h) | 12–24 | 18 | +15 |

Basic: How should researchers characterize this compound’s structural properties to ensure accuracy?

Answer:

Characterization must combine multiple techniques:

- Spectroscopic Analysis : Use H/C NMR to confirm bonding patterns. Cross-reference with computational models (e.g., DFT) for ambiguous peaks .

- Crystallography : Publish X-ray diffraction data in supplementary files with CIF formats for peer validation .

- Purity Assessment : Report HPLC retention times and mass spectrometry data. For novel compounds, include elemental analysis .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

Address discrepancies through:

- Error Source Analysis : Quantify instrumental uncertainty (e.g., ±0.5 ppm for NMR shifts) and compare with computational error margins .

- Method Triangulation : Validate results using hybrid methods (e.g., MD simulations paired with kinetic studies) .

- Peer Collaboration : Share raw data via repositories (e.g., Zenodo) for independent verification .

Q. Example Table: Discrepancy Case Study

| Property | Computational Prediction | Experimental Result | Discrepancy (%) | Resolution Method |

|---|---|---|---|---|

| Bond Length (Å) | 1.42 | 1.38 | 2.8 | Synchrotron XRD |

| Reaction Energy | -45.2 kJ/mol | -38.7 kJ/mol | 14.4 | Calorimetry + DFT Recalc |

Advanced: What frameworks are effective for designing hypothesis-driven research questions about this compound’s biological activity?

Answer:

Apply structured frameworks to ensure rigor:

- PICO : Define Population (e.g., enzyme targets), Intervention (this compound exposure), Comparison (control ligands), Outcome (binding affinity) .

- FINER Criteria : Assess feasibility, novelty, and ethical alignment (e.g., cytotoxicity screening protocols) .

- Iterative Refinement : Pilot studies to narrow scope, avoiding overly broad questions like “How does this compound affect cells?” .

Basic: How should researchers conduct a systematic literature review on this compound’s applications?

Answer:

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords (e.g., “this compound AND catalysis”) .

- Inclusion/Exclusion Criteria : Filter studies by publication date (>2010), peer-reviewed status, and methodological transparency .

- Gaps Identification : Tabulate unresolved challenges (e.g., solubility limitations) to guide future work .

Advanced: What strategies mitigate bias when interpreting conflicting data on this compound’s thermodynamic stability?

Answer:

- Blinded Analysis : Have independent teams process raw DSC/TGA data without prior knowledge of hypotheses .

- Meta-Regression : Statistically evaluate publication bias using funnel plots or Egger’s test .

- Transparent Reporting : Disclose funding sources and conflicts of interest in author statements .

Basic: How to structure a research paper on this compound’s novel catalytic mechanisms?

Answer:

Follow IMRAD format with adjustments:

- Introduction : Link this compound’s unique N-heterocyclic structure to catalytic activity .

- Methods : Detail kinetic assays and in situ spectroscopy; move repetitive synthesis steps to supplements .

- Results : Use subheadings to separate mechanistic insights (e.g., “Role of this compound in Transition-State Stabilization”).

- Discussion : Contrast findings with prior studies (e.g., compare turnover numbers with analogous catalysts) .

Advanced: How can machine learning models improve the prediction of this compound’s supramolecular assembly?

Answer:

- Data Curation : Train models on high-quality crystallographic datasets (e.g., Cambridge Structural Database) .

- Feature Engineering : Include descriptors like dipole moment and solvent-accessible surface area .

- Validation : Compare ML predictions with experimental SAXS/WAXS profiles .

Basic: What ethical guidelines apply to computational studies of this compound’s environmental impact?

Answer:

- Data Integrity : Avoid cherry-picking DFT parameters to overstate biodegradability .

- Reproducibility : Share input files (e.g., Gaussian .com files) and computational environments .

- Stakeholder Engagement : Consult ecotoxicologists during model design to ensure relevance .

Advanced: How to optimize collaborative workflows for multidisciplinary this compound research?

Answer:

- Task Allocation : Divide roles (e.g., synthetic chemists, spectroscopists, modelers) with milestone tracking .

- Centralized Documentation : Use platforms like LabArchives for real-time protocol updates .

- Conflict Resolution : Predefine authorship criteria using contributorship taxonomy (e.g., CRediT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。